

Application Notes and Protocols for the Preparation of N-Formylindoline

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Compound of Interest

Compound Name: *N*-Formylindoline

Cat. No.: B030428

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Introduction

N-Formylindoline is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of a formyl group to the indoline nitrogen can serve multiple purposes, including acting as a protecting group, a precursor for N-methylation, or a key functional handle for further molecular elaboration. This document provides detailed experimental protocols for the synthesis of **N-Formylindoline**, focusing on two robust and widely applicable methods: direct formylation with formic acid and formylation using in situ generated acetic formic anhydride.

Method 1: Direct N-Formylation with Formic Acid

This method is a straightforward and green approach for the N-formylation of secondary amines like indoline. The reaction can be performed under neat conditions or with a solvent to facilitate the removal of water.

Experimental Protocol

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq).
- **Reagent Addition:** Add 85-90% aqueous formic acid (1.2–2.0 eq). For reactions not under neat conditions, toluene can be added as a solvent to facilitate water removal via a Dean-

Stark trap.

- Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously. If using a Dean-Stark trap with toluene, heat the mixture to reflux.[1]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed (typically 4-9 hours).[1]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a solvent was used, remove it under reduced pressure.
 - Quench the reaction mixture by carefully adding it to ice-cold water.
 - Neutralize the solution with a saturated sodium bicarbonate (NaHCO_3) solution.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Concentrate the organic phase under reduced pressure to yield the crude **N-Formylindoline**. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.[1]

Method 2: N-Formylation using Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a highly effective formylating agent that can be conveniently generated in situ from formic acid and acetic anhydride.[2][3][4] This method often proceeds under milder conditions and with shorter reaction times compared to using formic acid alone.

Experimental Protocol

- Preparation of Acetic Formic Anhydride (in situ):

- In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath (0°C).
- Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with continuous stirring.
[3] Caution: The reaction is exothermic; maintain the temperature below 10°C.
- Allow the mixture to stir for 15-30 minutes at 0°C to ensure the complete formation of AFA.
[3]
- Formylation Reaction:
 - In a separate reaction vessel, dissolve indoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
 - Cool the indoline solution to 0°C in an ice bath.
 - Slowly add the freshly prepared AFA solution to the indoline solution with stirring.
 - Allow the reaction to stir at 0°C and then gradually warm to room temperature.
- Monitoring: Monitor the reaction progress by TLC. The formylation is typically rapid, often completing in less than an hour.
- Work-up:
 - Once the reaction is complete, carefully quench the mixture by adding it to a cold, saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic extracts, wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure **N-Formylindoline**.

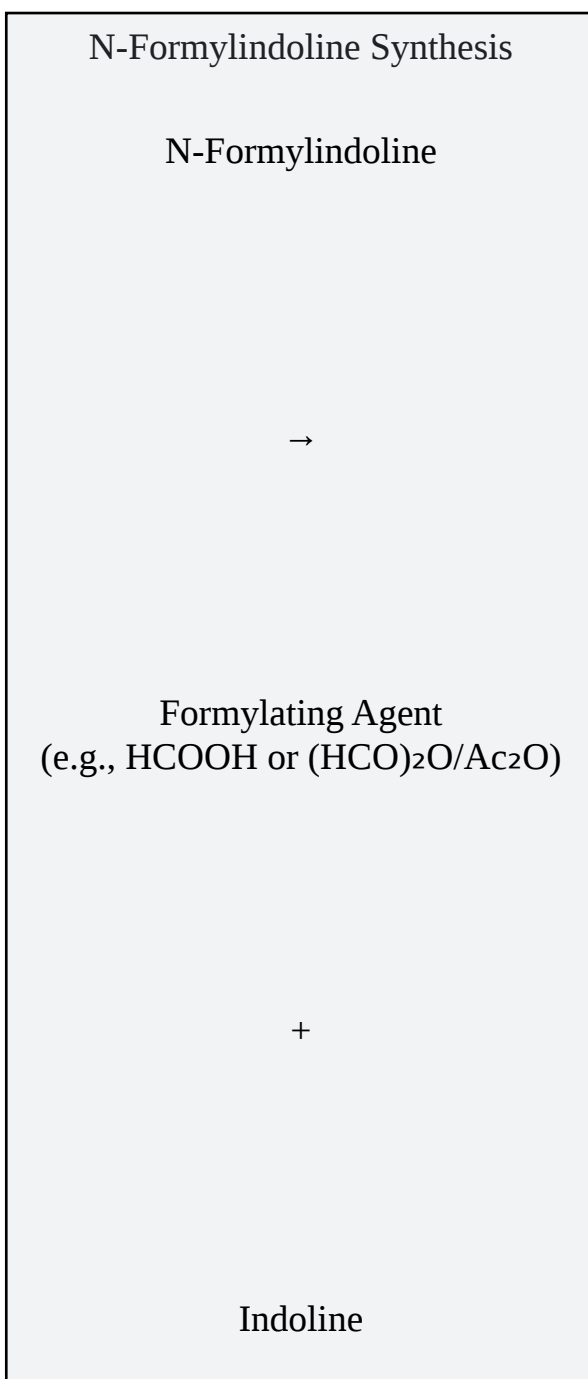
Data Presentation

The following table summarizes typical quantitative data for the N-formylation of secondary amines using the described methods, which are applicable to indoline.

Method	Formylating Agent	Typical Yield (%)	Reaction Time (h)	Temperature (°C)	Key Advantages
Direct Formylation	Formic Acid	85-98	4-9	60-110	Environmentally friendly, inexpensive reagents, simple procedure.
Acetic Formic Anhydride	Formic Acid / Acetic Anhydride (in situ)	90-100	< 1 - 2	0 - RT	High yields, mild conditions, short reaction times, high chemoselectivity. [2] [3]

Mandatory Visualizations

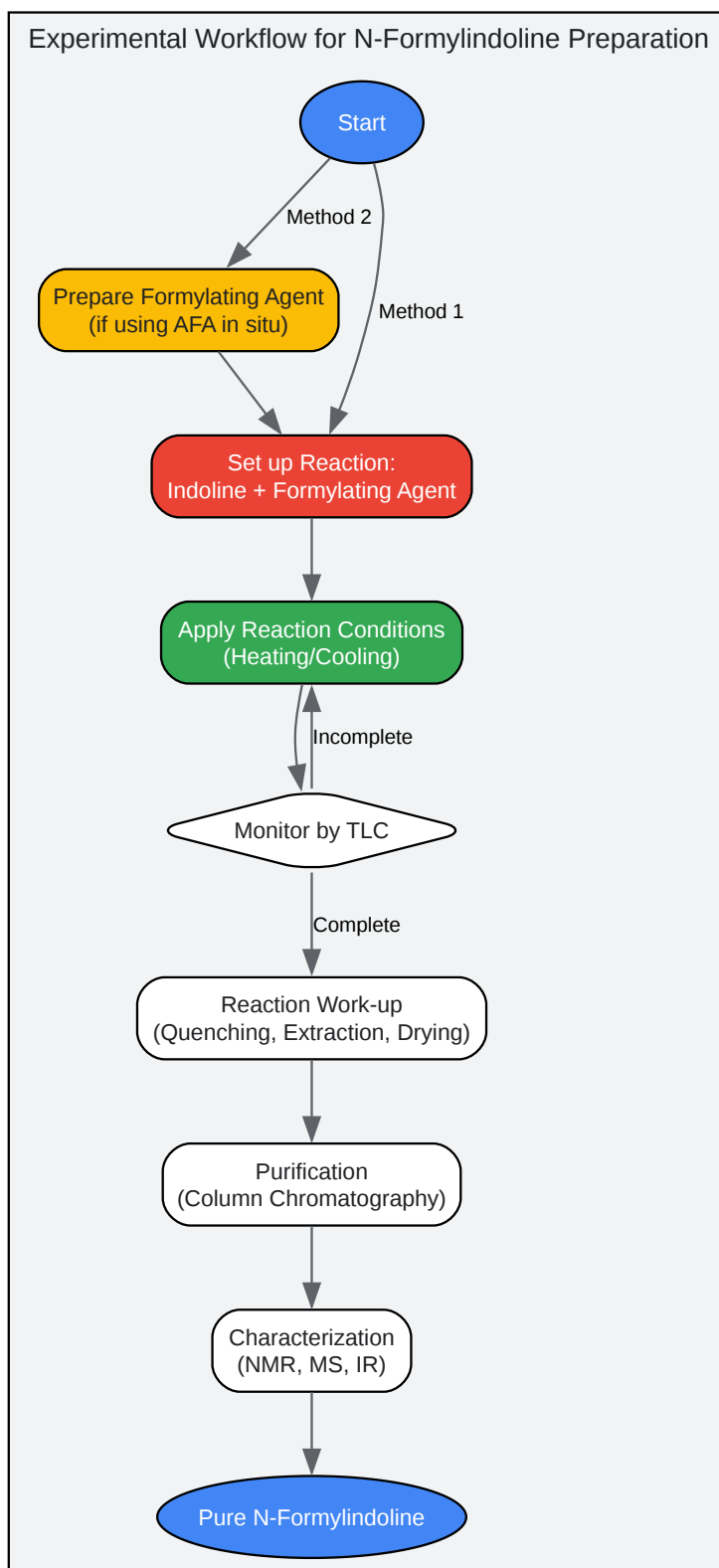
Chemical Reaction Scheme



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Caption: General reaction for the synthesis of **N-Formylindoline**.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for **N-Formylindoline** synthesis.

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